2-(dimethylamino)-N-methylacetamide
Overview
Description
2-(dimethylamino)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the nitrogen atom of the acetamide moiety
Mechanism of Action
Target of Action
2-(dimethylamino)-N-methylacetamide, also known as Deanol , primarily targets the central nervous system. It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is believed to interact with its targets in the central nervous system, leading to changes that may help in the treatment of conditions like adhd, alzheimer’s disease, autism, and tardive dyskinesia .
Biochemical Pathways
It is believed to influence several pathways in the central nervous system, which could explain its use in treating various neurological and psychiatric conditions .
Result of Action
Its use in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia suggests that it may have beneficial effects on cognitive function and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH and temperature have been shown to affect the properties and behavior of similar compounds . .
Biochemical Analysis
Biochemical Properties
2-(dimethylamino)-N-methylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In general, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic pathways . It is important to carefully control the dosage to avoid adverse effects and ensure the desired outcomes in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, it can be conjugated with other molecules, such as glucuronic acid or glutathione, to form more water-soluble metabolites that are easier to excrete . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The specific localization of this compound can affect its ability to modulate cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-methylacetamide typically involves the reaction of dimethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction between dimethylamine and acetic anhydride can be performed at room temperature, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide, while reduction can produce dimethylamine. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(dimethylamino)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar chemical properties but lacking the acetamide moiety.
N,N-Dimethylacetamide: A related compound with a similar structure but different functional groups.
Dimethylaminopropylamine: Another amine with a longer carbon chain and different reactivity .
Uniqueness
2-(dimethylamino)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(dimethylamino)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-5(8)4-7(2)3/h4H2,1-3H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBQLPWDWZIMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544796 | |
Record name | N,N~2~,N~2~-Trimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76015-17-3 | |
Record name | N,N~2~,N~2~-Trimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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